1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 326618-92-2
VCID: VC4935861
InChI: InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18)
SMILES: CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl
Molecular Formula: C13H9ClN2O2S
Molecular Weight: 292.74

1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

CAS No.: 326618-92-2

Cat. No.: VC4935861

Molecular Formula: C13H9ClN2O2S

Molecular Weight: 292.74

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid - 326618-92-2

Specification

CAS No. 326618-92-2
Molecular Formula C13H9ClN2O2S
Molecular Weight 292.74
IUPAC Name 1-(4-chlorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxylic acid
Standard InChI InChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18)
Standard InChI Key RBMBWNXBCRAGPO-UHFFFAOYSA-N
SMILES CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound possesses the molecular formula C₁₃H₉ClN₂O₂S and a molecular weight of 292.74 g/mol . Its structure combines a thieno[2,3-c]pyrazole core with a 4-chlorophenyl substituent at the 1-position and a methyl group at the 3-position (Figure 1). The carboxylic acid moiety at the 5-position enhances its polarity, influencing solubility in organic solvents such as chloroform, methanol, and DMSO .

Structural Analysis

  • Thieno-pyrazole core: A fused bicyclic system comprising a thiophene ring (five-membered, sulfur-containing) and a pyrazole ring (five-membered, two adjacent nitrogen atoms).

  • Substituent effects: The 4-chlorophenyl group introduces electron-withdrawing properties, while the methyl group at C3 modulates steric interactions .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid typically involves multi-step reactions:

  • Formation of the pyrazole ring: Cyclocondensation of hydrazine derivatives with β-keto esters or diketones .

  • Thiophene annulation: Electrophilic substitution or cycloaddition reactions to fuse the thiophene moiety .

  • Functionalization: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

A representative pathway is summarized below:

StepReagents/ConditionsYield
Pyrazole formationEthyl acetoacetate + phenylhydrazine, nano-ZnO catalyst95%
Thiophene annulationH₂SO₄, reflux78%
Chlorophenyl substitution4-chlorobenzyl bromide, K₂CO₃65%

Challenges in Synthesis

  • Regioselectivity: Competing pathways may yield regioisomers, necessitating careful control of reaction conditions .

  • Solubility limitations: The carboxylic acid group complicates purification in non-polar solvents .

CompoundTargetActivity (IC₅₀)
CelecoxibCOX-20.04 μM
Analog with CF₃ substitutionCaspase-19.8 μM
1-(4-Chlorophenyl) derivativeMCF-7 cells58% inhibition

Applications in Research and Development

Medicinal Chemistry

  • Lead optimization: The carboxylic acid group serves as a handle for derivatization into amides or esters .

  • Prodrug development: Ester prodrugs enhance bioavailability by masking the acidic moiety .

Material Science

  • Coordination complexes: The sulfur and nitrogen atoms facilitate metal binding, relevant to catalysis .

Comparative Analysis with Structural Analogs

Table 2: Key differences among chlorophenyl-substituted thieno-pyrazoles

CompoundSubstituent PositionMolecular WeightSolubility
1-(4-Chlorophenyl) derivativeC1292.74DMSO, chloroform
1-(3-Chlorophenyl) derivativeC1292.74Methanol, THF
3-Trifluoromethyl analogC3309.33Aqueous buffers

The 4-chlorophenyl variant exhibits superior COX-2 inhibition compared to its 3-chloro counterpart, likely due to enhanced π-stacking with hydrophobic enzyme pockets .

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